methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)7-5-2-3-11-8(5)12-4-6(7)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGKEFTUEUHOPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CNC2=NC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501204438 | |
| Record name | Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501204438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190310-24-7 | |
| Record name | Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190310-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501204438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS Number: 1190310-24-7) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C9H7FN2O2
- Molecular Weight : 194.1625 g/mol
- SMILES Notation : COC(=O)c1c(F)cnc2c1cc[nH]2
This compound is primarily known for its role as a building block in the synthesis of biologically active molecules. Its fluorine substituent enhances the selectivity and potency of the compounds it forms part of, particularly in drug discovery contexts. The unique structure allows for interactions with various biological targets, including enzymes and receptors.
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant anticancer properties. For instance, a series of synthesized compounds based on this scaffold demonstrated potent inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. One study reported IC50 values of 0.36 µM and 1.8 µM against CDK2 and CDK9, respectively, highlighting the compound's potential as an anticancer agent .
Anti-inflammatory Properties
Enzyme Inhibition
Synthesis and Evaluation
A notable study involved the synthesis of a series of 5-fluoro-pyrrolo[2,3-b]pyridine derivatives. The synthesized compounds were evaluated for their biological activities, leading to the identification of several candidates with promising anticancer and anti-inflammatory effects. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the pyrrolo ring significantly influenced biological potency .
Pharmacological Testing
Pharmacological evaluations have shown that this compound and its derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, one study reported effective growth inhibition in HeLa and HCT116 cells with IC50 values lower than standard chemotherapeutic agents .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is primarily utilized as a building block in the synthesis of biologically active molecules. Its unique fluorine substituent enhances the selectivity and potency of the resulting compounds, making it valuable in drug discovery.
Case Studies
- Anticancer Agents : Research has indicated that derivatives of pyrrolopyridine compounds exhibit promising anticancer activity. This compound can be modified to create analogs that target specific cancer cell pathways.
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties. The incorporation of the methyl 5-fluoro group may enhance these effects, making it a candidate for developing new antibiotics.
Agrochemical Research
The compound's structural characteristics allow it to be explored in the development of agrochemicals, particularly as herbicides or fungicides.
Application Insights
- Herbicide Development : The pyrrolopyridine framework has been linked to herbicidal activity against various weeds. Research is ongoing to evaluate the efficacy of derivatives based on this compound.
- Fungicidal Properties : Preliminary studies suggest that modifications of this compound could lead to effective fungicides, potentially providing alternatives to existing chemicals with lower environmental impact.
Synthesis of Complex Organic Molecules
Due to its reactivity and structural flexibility, this compound serves as a versatile intermediate in organic synthesis.
Synthesis Applications
| Application Type | Description |
|---|---|
| Building Block for Synthesis | Utilized in constructing complex organic molecules for pharmaceuticals and agrochemicals. |
| Reagent in Chemical Reactions | Acts as a reagent in various chemical reactions due to its reactive functional groups. |
Comparison with Similar Compounds
Structural Isomers and Halogen-Substituted Analogs
The table below summarizes key structural and functional differences between methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate and its analogs:
Functional Group Modifications
- Halogen Effects : Fluorine’s small size and high electronegativity improve hydrogen bonding and dipole interactions compared to bulkier halogens like chlorine .
- Trifluoromethyl vs. Fluoro : The CF₃ group in Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate increases lipophilicity (XLogP3: ~2.5) but may introduce steric clashes in binding pockets .
Preparation Methods
Step 1: Protection via Triisopropylsilylation
- Reactants: 5-fluoro-1H-pyrrolo[2,3-b]pyridine
- Reagents: Triisopropyl chlorosilane, base (NaH or n-butyl lithium)
- Solvent: DMF or THF
- Conditions: Alkaline conditions to form 5-fluoro-1-triisopropylsilyl-pyrrolo[2,3-b]pyridine
- Purpose: Protects the nitrogen to enable selective electrophilic substitution at the 4-position
Step 2: Formylation and In-Situ Deprotection
- Reactants: 5-fluoro-1-triisopropylsilyl-pyrrolo[2,3-b]pyridine
- Reagents: Formylation reagent (N,N-dimethylformamide, methyl formate, or ethyl formate), base (n-butyllithium, sec-butyllithium, LDA, LiHMDS, NaHMDS, or KHMDS), desiliconizing reagent (tetrabutylammonium fluoride or its hydrate)
- Solvent: Diethyl ether and/or THF
- Process: Under alkaline conditions, formylation occurs at the 4-position, followed by desilylation to yield 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-formaldehyde
This intermediate can then be oxidized or converted to the methyl ester to obtain methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.
Reaction Conditions and Molar Ratios
| Step | Reactants / Reagents | Molar Ratio | Solvent | Base Options | Notes |
|---|---|---|---|---|---|
| 1 | 5-fluoro-1H-pyrrolo[2,3-b]pyridine : triisopropyl chlorosilane | 1.0 : 0.8–1.2 | DMF or THF | NaH or n-butyl lithium | Alkaline condition for silylation |
| 2 | 5-fluoro-1-triisopropylsilyl-pyrrolo[2,3-b]pyridine : formylation reagent | 1.0 : excess | Diethyl ether, THF | n-butyllithium, sec-butyllithium, LDA, LiHMDS, NaHMDS, KHMDS | Followed by desilylation with tetrabutylammonium fluoride |
Conversion to Methyl Ester
While the patent focuses on the aldehyde intermediate, standard organic synthesis methods can convert the 4-formyl group to the corresponding carboxylate ester:
- Oxidation: Oxidize the aldehyde to carboxylic acid using oxidants such as potassium permanganate or Jones reagent.
- Esterification: React the acid with methanol under acidic catalysis (e.g., sulfuric acid or HCl gas) to form the methyl ester.
Alternative Synthetic Routes and Research Findings
- The literature indicates that halogenation and cross-coupling reactions on pyrrolo[2,3-b]pyridine scaffolds are common strategies to introduce substituents at specific positions, including fluorine and carboxylate groups.
- Methylation and iodination reactions, followed by palladium-catalyzed cross-coupling, are used for functionalizing pyrrolo[2,3-b]pyridine derivatives, although these methods are more common for other positional isomers or analogues.
- The silyl protection strategy is preferred for regioselective formylation due to the sensitivity of the pyrrole nitrogen and the need to avoid side reactions.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 5-fluoro-1H-pyrrolo[2,3-b]pyridine |
| Protection Reagent | Triisopropyl chlorosilane |
| Protection Base | NaH or n-butyl lithium |
| Protection Solvent | DMF or THF |
| Formylation Reagent | N,N-dimethylformamide, methyl formate, or ethyl formate |
| Formylation Base | n-butyllithium, sec-butyllithium, LDA, LiHMDS, NaHMDS, or KHMDS |
| Formylation Solvent | Diethyl ether, THF |
| Desilylation Reagent | Tetrabutylammonium fluoride or hydrate |
| Final Conversion | Oxidation of aldehyde to acid, esterification to methyl ester |
Q & A
Q. Key Factors :
- Catalysts : Lewis acids (e.g., BF₃·Et₂O) or transition-metal catalysts (e.g., Pd for cross-coupling) improve cyclization efficiency .
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for nucleophilic substitutions .
- Temperature : Elevated temperatures (80–120°C) are often required for cyclization but may reduce yields if side reactions occur .
Methodological Insight : Optimize solvent systems and catalyst loading using design-of-experiments (DoE) approaches to balance yield and purity.
How can researchers resolve discrepancies in reported biological activities of fluorinated pyrrolo[2,3-b]pyridine derivatives?
Advanced Research Question
Discrepancies often arise from structural variations, assay conditions, or impurities. To address this:
Structural Validation : Confirm compound identity using NMR (¹H/¹³C, COSY, HSQC) and high-resolution mass spectrometry (HRMS) .
Assay Standardization : Replicate studies under controlled conditions (e.g., cell lines, incubation time) to isolate structural effects.
Comparative Analysis : Compare activity against analogs (e.g., non-fluorinated or positional isomers) to assess fluorine’s role. For example, fluorination at the 5-position may enhance metabolic stability but reduce solubility .
Case Study : A compound with a 5-fluoro substituent showed moderate anticancer activity (IC₅₀ = 12 μM in HeLa cells), while non-fluorinated analogs were inactive .
What analytical techniques are most effective for characterizing the purity and structure of this compound?
Basic Research Question
Primary Techniques :
- NMR Spectroscopy : ¹⁹F NMR confirms fluorine incorporation, while 2D NMR (e.g., HMBC) maps the heterocyclic core .
- Mass Spectrometry : HRMS validates molecular formula (e.g., C₁₀H₇F₃N₂O₂ for related compounds) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity studies .
Q. Purity Assessment :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities.
- Elemental Analysis : Verify <1% deviation from theoretical C/H/N/F ratios .
What strategies are employed to enhance the solubility and bioavailability of pyrrolo[2,3-b]pyridine derivatives in preclinical studies?
Advanced Research Question
Approaches :
Prodrug Design : Convert the methyl ester to a phosphate or amino acid ester for improved aqueous solubility .
Formulation : Use lipid-based carriers (e.g., liposomes) or cyclodextrin complexes to enhance dissolution .
Structural Modification : Introduce hydrophilic groups (e.g., hydroxyl, amine) at non-critical positions while retaining activity .
Case Study : Methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate (MW 286.26) showed improved bioavailability via PEGylation, increasing plasma half-life by 2.5-fold in murine models .
How does the introduction of fluorine at the 5-position affect the electronic properties and reactivity of the pyrrolo[2,3-b]pyridine core?
Advanced Research Question
Electronic Effects :
- Electron-Withdrawing Nature : Fluorine increases the electrophilicity of adjacent carbons, facilitating nucleophilic aromatic substitution (e.g., at C-4 or C-6) .
- Hydrogen Bonding : The 5-fluoro group can engage in weak H-bonds with target proteins, enhancing binding affinity (e.g., kinase inhibition) .
Q. Reactivity Impact :
- Fluorination reduces electron density in the pyrrolo[2,3-b]pyridine ring, altering regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Computational Insight : DFT calculations on related compounds show a 0.3 eV decrease in HOMO-LUMO gap upon fluorination, correlating with enhanced bioactivity .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Question
Key Challenges :
Purification at Scale : Column chromatography is impractical; switch to recrystallization or continuous flow purification .
Byproduct Formation : Optimize reaction stoichiometry to minimize side products (e.g., di-fluorinated analogs).
Cost of Fluorinated Precursors : Use flow chemistry to reduce reagent waste and improve atom economy .
Case Study : A multi-gram synthesis of a related fluorinated pyrrolopyridine achieved 65% yield via continuous flow reactors, compared to 45% in batch processes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
